1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea is a unique and multifaceted organic compound, renowned for its distinct chemical properties and wide-ranging applications. The compound features both a benzo[d][1,3]dioxole moiety and a trifluoromethyl phenyl group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves a multi-step process:
Starting Materials: : The synthesis often begins with commercially available benzo[d][1,3]dioxole and 3-(trifluoromethyl)aniline.
Formation of Intermediates:
Urea Linkage Formation: : The key step in the synthesis is the coupling of the substituted benzo[d][1,3]dioxole with 3-(trifluoromethyl)aniline to form the urea linkage. This reaction is typically facilitated by the use of coupling agents such as carbodiimides under mild conditions.
Purification: : The final compound is purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up through:
Optimization of Reaction Conditions: : Industrial chemists focus on optimizing reaction temperatures, pressures, and solvent systems to maximize yield and purity.
Continuous Flow Synthesis: : To ensure consistency and efficiency, continuous flow synthesis methods may be employed.
Quality Control: : Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea is capable of undergoing various chemical reactions:
Oxidation: : The compound can be oxidized to form quinone derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol or amine derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the benzo[d][1,3]dioxole or trifluoromethyl phenyl groups.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Nucleophiles like thiols, electrophiles like sulfonyl chlorides.
Oxidation: : Formation of quinone derivatives.
Reduction: : Alcohol or amine derivatives.
Substitution: : Varied substituted products depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is of great interest in organic chemistry for studying reaction mechanisms and developing novel synthetic methodologies.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Industry: In the industrial sector, it is utilized in the synthesis of advanced materials, including polymers and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action for 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea involves:
Enzyme Inhibition: : It can act as an inhibitor for enzymes that interact with its structural motifs, such as cytochrome P450 enzymes.
Pathway Modulation: : The compound influences various biochemical pathways, potentially affecting signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)urea
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-methylphenyl)urea
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorophenyl)urea
Trifluoromethyl Group: : The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability.
Benzo[d][1,3]dioxole Ring: : This moiety provides a rigid structure, influencing its interaction with biological targets.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c19-18(20,21)12-2-1-3-13(9-12)23-17(25)22-7-6-14(24)11-4-5-15-16(8-11)27-10-26-15/h1-5,8-9,14,24H,6-7,10H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXOROSFWRQONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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